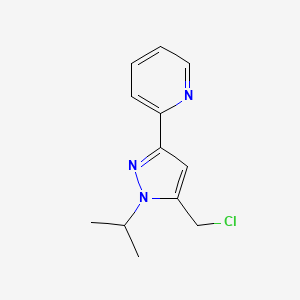
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the chloromethyl group and an isopropyl-substituted pyrazole, positions it as a candidate for various biological applications, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound, synthesizing data from diverse sources.
- Molecular Formula : C12H14ClN3
- Molecular Weight : 235.71 g/mol
- CAS Number : 2091593-35-8
- Purity : Typically 95% in research applications
Biological Activity Overview
The biological activities of this compound have been explored through various studies, highlighting its potential therapeutic effects:
Antitumor Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit notable antitumor properties. For instance, a related compound demonstrated an IC50 value of 1.46 µM against VEGFR-2 kinase, which is implicated in tumor angiogenesis . Another study reported that pyrazolo[3,4-b]pyridines showed significant inhibition of cellular proliferation in human tumor cell lines such as HeLa and HCT116 .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors derived from this class have demonstrated selectivity and potency against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively .
The mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. The chloromethyl group may facilitate binding to active sites or modulate receptor functions, acting as either agonists or antagonists depending on the context.
Case Studies
Several studies have detailed the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Anticancer Evaluation :
- In Vivo Studies :
Data Tables
| Compound Name | CAS Number | Molecular Weight | IC50 (µM) | Biological Activity |
|---|---|---|---|---|
| This compound | 2091593-35-8 | 235.71 | 1.46 | VEGFR-2 inhibition |
| Related Pyrazolo Compound | 1446321-95-4 | 235.71 | 0.36 | CDK2 inhibition |
| Another Analog | TBD | TBD | TBD | Anticancer activity |
Eigenschaften
IUPAC Name |
2-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)16-10(8-13)7-12(15-16)11-5-3-4-6-14-11/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIWFCQYFFLNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















